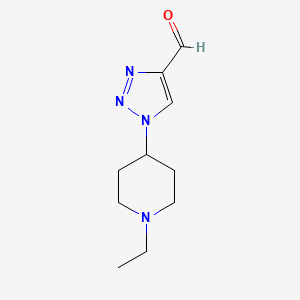

1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.: 1175146-85-6

Cat. No.: VC8054847

Molecular Formula: C10H16N4O

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1175146-85-6 |

|---|---|

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 1-(1-ethylpiperidin-4-yl)triazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C10H16N4O/c1-2-13-5-3-10(4-6-13)14-7-9(8-15)11-12-14/h7-8,10H,2-6H2,1H3 |

| Standard InChI Key | GFFQOLZGBWXDDR-UHFFFAOYSA-N |

| SMILES | CCN1CCC(CC1)N2C=C(N=N2)C=O |

| Canonical SMILES | CCN1CCC(CC1)N2C=C(N=N2)C=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted with an ethyl group at the 1-position, directly linked to a 1,2,3-triazole ring at the 4-position. The triazole’s 4-carbaldehyde group introduces a reactive site for further chemical modifications. The IUPAC name, 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde, reflects this arrangement .

Key Physicochemical Parameters

-

Molecular Formula:

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.26 g/mol |

| PSA | 51.02 Ų |

| LogP | 0.685 |

| Storage Conditions | -20°C, sealed, dry |

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring. A representative route involves:

-

Piperidine Modification: Ethylation of piperidine-4-amine to introduce the ethyl group.

-

Triazole Formation: Reaction of the ethylpiperidine derivative with an azide-containing precursor under Cu(I) catalysis.

-

Aldehyde Introduction: Oxidation of a hydroxymethyl intermediate or direct formylation using the Vilsmeier-Haack reaction .

Analytical Validation

-

Spectroscopic Data: NMR spectra align with the expected structure, confirming the presence of the aldehyde proton at ~9.8 ppm and piperidine/triazole protons between 1.5–8.0 ppm .

Applications in Scientific Research

Pharmaceutical Intermediates

The aldehyde group enables conjugation with amines, hydrazines, or other nucleophiles, making the compound a key building block in:

-

Anticancer Agents: Triazole derivatives exhibit apoptosis-inducing properties via kinase inhibition.

-

Antimicrobials: Structural analogs show activity against Candida albicans and Gram-positive bacteria.

Table 2: Potential Biological Targets

| Target Class | Mechanism of Action |

|---|---|

| Kinases | ATP-binding site inhibition |

| Fungal Ergosterol | Biosynthesis disruption |

| Bacterial Cell Wall | Peptidoglycan synthesis interference |

Material Science

The compound’s rigid heterocyclic framework contributes to the development of:

-

Metal-Organic Frameworks (MOFs): As ligands for catalytic sites.

-

Polymer Additives: Enhancing thermal stability and mechanical properties .

| Hazard | Precautionary Measure |

|---|---|

| Skin Contact | Wash with soap and water |

| Inhalation | Move to fresh air |

| Eye Exposure | Rinse cautiously with water |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume